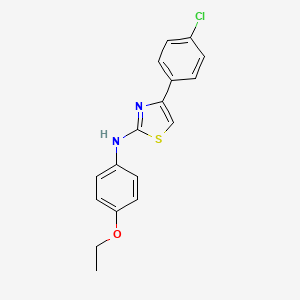
4-(4-chlorobenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of piperazine derivatives, including compounds structurally related to 4-(4-chlorobenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine, involves multistep synthetic routes. These routes often start from basic piperazine scaffolds, followed by the introduction of various substituents through reactions such as alkylation, acylation, and Schiff base formation. For instance, Mokrov et al. (2019) synthesized a series of 1-(methoxybenzyl)-4-{2-[(methoxybenzyl)amino]ethyl}piperazines, showcasing a methodology that could be adapted for the synthesis of closely related compounds (Mokrov et al., 2019).
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(4-chlorobenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine is characterized by X-ray crystallography, NMR spectroscopy, and computational methods. These analyses reveal the conformational preferences, electronic distribution, and potential intermolecular interactions. Xu et al. (2012) reported on the crystal structure and antibacterial activity of a related Schiff base, providing insights into the stereochemistry and molecular geometry that can be relevant for understanding the structural aspects of 4-(4-chlorobenzyl)-N-(4-methoxybenzylidene)-1-piperazinamine (Xu et al., 2012).
Safety and Hazards
Future Directions
properties
IUPAC Name |
(E)-N-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-1-(4-methoxyphenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O/c1-24-19-8-4-16(5-9-19)14-21-23-12-10-22(11-13-23)15-17-2-6-18(20)7-3-17/h2-9,14H,10-13,15H2,1H3/b21-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTQNLXDPXYVUIU-KGENOOAVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=NN2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=N/N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorobenzyl)-N-[(E)-(4-methoxyphenyl)methylidene]piperazin-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-phenyl-N-(2,2,2-trichloro-1-{[(1-naphthylamino)carbonothioyl]amino}ethyl)acetamide](/img/structure/B5535303.png)
![isopropyl [(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetate](/img/structure/B5535316.png)
![2-{[(2-phenyl-1,3-oxazol-5-yl)methyl]thio}-1,3-benzoxazole](/img/structure/B5535322.png)
![1-{3-[(1H-benzimidazol-1-ylmethyl)amino]phenyl}ethanone](/img/structure/B5535325.png)

![2-(benzylthio)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B5535342.png)
![2,3-dimethoxy-6-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]benzoic acid](/img/structure/B5535349.png)

![N-cyclopropyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535355.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethyl-2-fluorobenzamide](/img/structure/B5535365.png)
![4-[2-(2-furylmethylene)hydrazino]-4-oxo-N-phenylbutanamide](/img/structure/B5535378.png)
![2-(dimethylamino)-2-(2-methylphenyl)-N-{[2-(2-pyrimidinyl)-1,3-thiazol-4-yl]methyl}acetamide](/img/structure/B5535390.png)
![methyl 4-[(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)methyl]benzoate](/img/structure/B5535393.png)
![N-(4-methoxyphenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5535403.png)